Unique Hsp90 C-Terminal Binding Locus vs. N-Terminal Inhibitors Geldanamycin and Radicicol
Novobiocin binds exclusively to the C-terminal ATP-binding pocket of Hsp90, a binding site pharmacologically distinct from the N-terminal ATP-binding domain targeted by geldanamycin and radicicol. In immobilized-ligand competition assays, Hsp90 binding to immobilized novobiocin was competed by soluble coumarins and ATP but not by geldanamycin or radicicol. A carboxy-terminal Hsp90 fragment bound immobilized novobiocin but not immobilized geldanamycin, while an amino-terminal fragment bound geldanamycin but not novobiocin [1]. Critically, in contrast to N-terminal inhibitors, novobiocin does not induce the pro-survival heat shock response (Hsp70/Hsp90 upregulation), a resistance mechanism that limits the clinical utility of geldanamycin derivatives [2]. The antiproliferative IC₅₀ of novobiocin in SKBr3 breast cancer cells is approximately 700 µM—substantially weaker than geldanamycin—but this low potency has been leveraged to generate >1000-fold improved synthetic analogs through structure-guided optimization [2].
| Evidence Dimension | Hsp90 binding domain specificity and heat shock response induction |
|---|---|
| Target Compound Data | Binds Hsp90 C-terminal ATP pocket; IC₅₀ ~700 µM in SKBr3 cells; does NOT induce Hsp70/Hsp90 heat shock response |
| Comparator Or Baseline | Geldanamycin: binds Hsp90 N-terminal ATP pocket; Kd ~90 ± 50 nM; induces pro-survival heat shock response. Radicicol: also N-terminal binder |
| Quantified Difference | Mutually exclusive binding domains confirmed by fragment competition; qualitative difference: C-terminal vs. N-terminal; heat shock response: absent vs. induced |
| Conditions | Immobilized novobiocin/geldanamycin affinity chromatography; Hsp90 deletion fragment binding; SKBr3 breast cancer cell proliferation assay |
Why This Matters
For researchers studying Hsp90 chaperone biology or developing anticancer agents, novobiocin provides the only commercially available, validated chemical probe that selectively targets the Hsp90 C-terminal domain without triggering the cytoprotective heat shock response that complicates N-terminal inhibitor studies.
- [1] Marcu MG, Schulte TW, Neckers L. Novobiocin and related coumarins and depletion of heat shock protein 90-dependent signaling proteins. J Natl Cancer Inst. 2000;92(3):242-248. doi:10.1093/jnci/92.3.242 View Source
- [2] Garg G, Zhao H, Blagg BSJ. Design, synthesis, and biological evaluation of ring-constrained novobiocin analogues as Hsp90 C-terminal inhibitors. ACS Med Chem Lett. 2014;6(2):204-209. doi:10.1021/ml5004475 View Source
